molecular formula C28H23F2N3O3S B2719848 N-cyclopentyl-3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-14-9

N-cyclopentyl-3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2719848
CAS RN: 1113138-14-9
M. Wt: 519.57
InChI Key: FKNJYOAWUGUKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H23F2N3O3S and its molecular weight is 519.57. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Studies

  • Synthesis and Antimicrobial Activity : Compounds synthesized from fluoroquinolone bases have been extensively studied for their antimicrobial properties. These studies typically involve modifying the fluoroquinolone core with various substituents to enhance antibacterial and antifungal activities. For instance, derivatives synthesized to explore their antimicrobial potency have shown varied efficacy against both Gram-positive and Gram-negative organisms, indicating the structural-activity relationship crucial in designing effective antimicrobial agents (Patel & Patel, 2010).

Structural and Synthetic Studies

  • Crystal Structure Analysis : The analysis of the crystal structure of related compounds, such as 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, provides insights into the molecular configuration, intermolecular interactions, and potential reactivity pathways. These studies are foundational for understanding the chemical behavior and potential applications of such compounds in various scientific fields (Saeed & Flörke, 2011).

Antitubercular Activity

  • Novel Syntheses for Antitubercular Agents : Research into quinoline derivatives has also highlighted their potential in addressing tuberculosis, with specific compounds being synthesized for their antitubercular properties. These studies often focus on the development of novel compounds that could serve as potent inhibitors against Mycobacterium tuberculosis, indicating a promising area of application for similar chemical structures (Marvadi et al., 2020).

properties

IUPAC Name

N-cyclopentyl-3-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F2N3O3S/c29-19-8-5-17(6-9-19)25(34)16-37-28-32-24-15-18(26(35)31-21-3-1-2-4-21)7-14-23(24)27(36)33(28)22-12-10-20(30)11-13-22/h5-15,21H,1-4,16H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNJYOAWUGUKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.